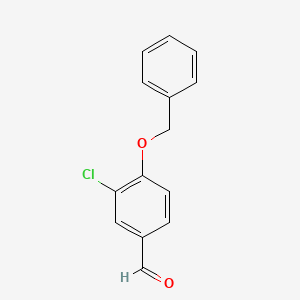
4-(Benzyloxy)-3-chlorobenzaldehyde
Übersicht
Beschreibung
4-(Benzyloxy)-3-chlorobenzaldehyde is a useful research compound. Its molecular formula is C14H11ClO2 and its molecular weight is 246.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
4-(Benzyloxy)-3-chlorobenzaldehyde and its derivatives are utilized in various synthesis and structural analysis studies. For instance, Kumar et al. (2016) synthesized a related compound, ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, through a Knoevenagel condensation reaction, further analyzing its structure and antimicrobial properties (Kumar et al., 2016). Møllendal et al. (1998) determined the molecular structure of gaseous 4-chlorobenzaldehyde using electron diffraction, microwave spectroscopy, and ab initio calculations (Møllendal et al., 1998).
Luminescent Properties and Coordination Compounds
The compound is also investigated for its influence on luminescent properties and in the synthesis of coordination compounds. Sivakumar et al. (2010) explored the use of 4-benzyloxy benzoic acid derivatives in synthesizing lanthanide coordination compounds, highlighting how electron-releasing and withdrawing groups impact their photophysical properties (Sivakumar et al., 2010).
Antimicrobial and Antitubercular Activities
In the realm of antimicrobial and antitubercular activities, Nimbalkar et al. (2018) synthesized a series of novel derivatives of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide, demonstrating promising in vitro antitubercular activity (Nimbalkar et al., 2018).
Supramolecular Hosts and Cyclization Studies
The compound is also integral in supramolecular chemistry and cyclization studies. Huc et al. (2010) investigated 4-(benzyloxy)phenol/formaldehyde reactions, leading to the synthesis of various calixarenes, which have potential as supramolecular hosts (Huc et al., 2010). Additionally, Khoury (1978) explored the preparation of 3,4-dihydrocarbostyril via homolytic aromatic substitution using derivatives of 4-chlorobenzaldehyde (Khoury, 1978).
Anticancer Activity
Lin et al. (2005) synthesized a series of benzyloxybenzaldehyde derivatives and evaluated their anticancer activity against the HL-60 cell line, establishing preliminary structure-activity relationships (Lin et al., 2005).
Alkali-cation Complexing and Functionalization
Miyazaki et al. (1982) prepared benzyloxymethyl-12-crown-4 derivatives from 3-benzyloxy-1,2-propanediol, discussing their alkali-cation complexing properties (Miyazaki et al., 1982). Aksjonova et al. (2012) investigated the functionalization of 3-chlorobenzaldehyde, preparing various substituted derivatives for further chemical applications (Aksjonova et al., 2012).
Eigenschaften
IUPAC Name |
3-chloro-4-phenylmethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c15-13-8-12(9-16)6-7-14(13)17-10-11-4-2-1-3-5-11/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFPGRCKILOWFOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370749 | |
| Record name | 4-(Benzyloxy)-3-chlorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66422-84-2 | |
| Record name | 4-(Benzyloxy)-3-chlorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(Azepan-1-yl)phenyl]ethan-1-one](/img/structure/B1271814.png)

![5-[4-(diethylamino)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1271832.png)







![4-tert-Butylcalix[5]arene](/img/structure/B1271858.png)

